BPR1M97

Description

BenchChem offers high-quality BPR1M97 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BPR1M97 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

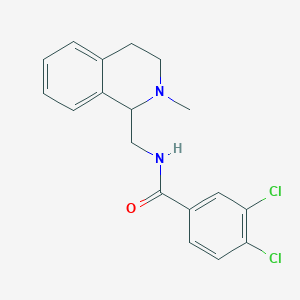

3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLICKKTYEDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPR1M97: A Technical Guide to its Dual Opioid Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has demonstrated potent antinociceptive (pain-relieving) effects in preclinical models, comparable to or exceeding that of morphine, but with a significantly improved safety profile.[1][2] Notably, BPR1M97 exhibits less respiratory and cardiovascular dysfunction, reduced gastrointestinal side effects, and lower potential for withdrawal symptoms compared to traditional opioids. Its mechanism of action is characterized by a unique "biased agonism," particularly at the NOP receptor, which is thought to contribute to its favorable therapeutic window. This document provides an in-depth overview of the mechanism of action of BPR1M97, supported by quantitative data, descriptions of experimental methodologies, and visual diagrams of its signaling pathways.

Core Mechanism of Action: Dual Agonism at MOP and NOP Receptors

BPR1M97 exerts its pharmacological effects by simultaneously targeting two key receptors in the opioid system:

-

Mu-Opioid Receptor (MOP): BPR1M97 acts as a full agonist at the MOP receptor. Activation of MOP is the primary mechanism for the analgesic effects of classical opioids like morphine. This interaction is responsible for the potent pain relief observed with BPR1M97.

-

Nociceptin-Orphanin FQ Peptide (NOP) Receptor: BPR1M97 is also an agonist at the NOP receptor. The NOP receptor system is involved in a wide range of physiological processes, including pain modulation, and its activation can produce analgesia with a reduced side-effect profile compared to MOP activation.

The key to BPR1M97's improved safety profile lies in its "G protein-biased agonism" at the NOP receptor. Opioid receptors can signal through two main intracellular pathways: the G protein pathway, which is primarily associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. BPR1M97 preferentially activates the G protein pathway at the NOP receptor, while having a more balanced or slightly G protein-biased profile at the MOP receptor. This biased signaling is a critical aspect of its mechanism, contributing to its potent analgesic effects with a reduction in typical opioid-related side effects.

Quantitative Data

The following tables summarize the key quantitative metrics that define the interaction of BPR1M97 with its target receptors and its in vivo efficacy.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Receptor | Value | Species | Notes |

| Ki (Inhibition Constant) | MOP | 1.8 nM | Not Specified | Measures the binding affinity of BPR1M97 to the receptor. A lower Ki indicates higher affinity. |

| NOP | 4.2 nM | Not Specified | ||

| EC50 (cAMP Production) | MOP | Lower than Morphine | Human (HEK-MOP cells) | Measures the concentration of BPR1M97 required to achieve 50% of its maximal effect in reducing cAMP levels. |

Table 2: In Vivo Efficacy

| Parameter | Model | Value | Species | Notes |

| ED50 (Effective Dose, 50%) | Thermal-Stimulated Pain | 127.1 ± 34.65 µg/kg | Mouse | Measures the dose of BPR1M97 required to produce an antinociceptive effect in 50% of the tested animals. |

Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by BPR1M97 at the MOP and NOP receptors.

Caption: BPR1M97 signaling pathway at the Mu-Opioid Receptor (MOP).

References

BPR1M97: A Technical Guide to a Dual MOP/NOP Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 has emerged as a significant small molecule of interest in the field of pain management. It functions as a dual agonist, targeting both the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. This unique pharmacological profile suggests its potential as a potent analgesic with a reduced side-effect profile compared to traditional opioids. This technical guide provides a comprehensive overview of BPR1M97, including its binding affinity, functional activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional MOP receptor agonists, while effective, are associated with severe side effects such as respiratory depression, constipation, and a high potential for addiction. The NOP receptor system has been identified as a promising target for modulating pain pathways, and dual MOP/NOP receptor agonists are being investigated as a novel therapeutic strategy. BPR1M97 is one such molecule that has demonstrated potent antinociceptive effects in preclinical studies, with a potentially safer profile than morphine.[1][2] This guide serves as a technical resource for researchers engaged in the study and development of BPR1M97 and similar compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological properties of BPR1M97 at human MOP and NOP receptors.

Table 1: Receptor Binding Affinity of BPR1M97

| Receptor | Radioligand | Ki (nM) |

| Human MOP | [³H]-DAMGO | 1.8 |

| Human NOP | [³H]-Nociceptin | 4.2 |

Data compiled from publicly available pharmacological data.

Table 2: In Vitro Functional Activity of BPR1M97

| Assay | Receptor | Cell Line | Parameter | Value | Agonist Profile |

| cAMP Production | Human MOP | CHO-hMOP | EC₅₀ (nM) | 1.5 | Full Agonist |

| Human NOP | CHO-hNOP | EC₅₀ (nM) | 3.7 | G-protein Biased Agonist | |

| β-Arrestin-2 Recruitment | Human MOP | U2OS-hMOP-βarr2 | EC₅₀ (nM) | 25 | Full Agonist |

| Human NOP | U2OS-hNOP-βarr2 | EC₅₀ (nM) | >1000 | Weak Partial Agonist / Antagonist |

Values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments used to characterize BPR1M97 are provided below.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of BPR1M97 for the MOP and NOP receptors.

-

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing either the human MOP or NOP receptor.

-

Radioligands: [³H]-DAMGO for MOP and [³H]-Nociceptin for NOP.

-

Non-specific binding control: Naloxone for MOP and N/OFQ for NOP.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes (10-20 µg protein/well), varying concentrations of BPR1M97, and the respective radioligand at a concentration close to its Kd.

-

For the determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-specific binding control.

-

Incubate the plates at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.

-

Materials:

-

Cell membranes from CHO-hMOP or CHO-hNOP cells.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

-

Non-specific binding control: Unlabeled GTPγS.

-

-

Procedure:

-

In a 96-well plate, add cell membranes (5-10 µg protein/well) and varying concentrations of BPR1M97.

-

Add the assay buffer containing [³⁵S]GTPγS.

-

To determine non-specific binding, add a high concentration of unlabeled GTPγS to a separate set of wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the EC₅₀ and Eₘₐₓ values from the concentration-response curve.

-

cAMP Accumulation Assay

This assay determines the effect of BPR1M97 on adenylyl cyclase activity.

-

Materials:

-

CHO-K1 cells stably expressing either the human MOP or NOP receptor.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF or AlphaScreen).

-

Cell culture medium.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of BPR1M97 for 15 minutes.

-

Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate concentration-response curves to determine the IC₅₀ (for inhibition of forskolin-stimulated cAMP) or EC₅₀ (for direct cAMP inhibition).

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

-

Materials:

-

U2OS cells stably co-expressing the human MOP or NOP receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).

-

Assay-specific detection reagents.

-

-

Procedure:

-

Plate the cells in a 384-well plate.

-

Add varying concentrations of BPR1M97 to the wells.

-

Incubate the plate at 37°C for 90 minutes.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal using a plate reader.

-

Determine the EC₅₀ and Eₘₐₓ values from the concentration-response curve.

-

In Vivo Analgesia Models (Tail-Flick and Hot-Plate Tests)

These assays are used to assess the antinociceptive effects of BPR1M97 in rodents.

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

-

Drug Administration:

-

BPR1M97 is typically administered subcutaneously (s.c.).

-

-

Tail-Flick Test:

-

A focused beam of heat is applied to the ventral surface of the mouse's tail.

-

The latency to flick the tail away from the heat source is measured.

-

A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Measurements are taken before and at various time points after drug administration.

-

-

Hot-Plate Test:

-

The mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is employed.

-

Measurements are taken before and at various time points after drug administration.

-

-

Data Analysis:

-

The percentage of maximum possible effect (%MPE) is calculated for both tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of BPR1M97 and a typical experimental workflow for its characterization.

Figure 1: BPR1M97 Signaling at the MOP Receptor.

References

Pharmacological Profile of BPR1M97: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that has been identified as a potent dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) peptide receptor.[1][2] Developed to address the therapeutic limitations of traditional opioids, BPR1M97 exhibits a unique pharmacological profile characterized by strong antinociceptive effects with a potentially wider safety margin.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of BPR1M97, including its receptor binding affinity, in vitro functional activity, in vivo efficacy in pain models, and its preliminary safety profile. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel analgesic compounds.

Core Pharmacological Attributes

BPR1M97 distinguishes itself through its dual agonism at MOP and NOP receptors, a mechanism hypothesized to produce synergistic analgesia while mitigating the adverse effects associated with conventional MOP agonists.[1]

Receptor Binding Affinity

Radioligand binding assays have demonstrated that BPR1M97 exhibits high affinity for both human MOP and NOP receptors. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Receptor | Ki (nM) |

| Mu-Opioid Receptor (MOP) | 1.8 |

| Nociceptin/Orphanin FQ Peptide Receptor (NOP) | 4.2 |

| Table 1: Receptor Binding Affinity of BPR1M97. |

In Vitro Functional Activity

The functional activity of BPR1M97 has been characterized through a series of in vitro assays designed to assess its effects on downstream signaling pathways upon receptor activation.

G Protein Activation and Biased Agonism:

A key feature of BPR1M97 is its distinct functional profile at the MOP and NOP receptors. At the MOP receptor, BPR1M97 acts as a full agonist, potently stimulating G protein-mediated signaling pathways, such as the inhibition of cyclic adenosine monophosphate (cAMP) production.

Conversely, at the NOP receptor, BPR1M97 demonstrates G protein-biased agonism. This means it preferentially activates G protein signaling pathways over the β-arrestin recruitment pathway. This bias is a significant area of interest in modern pharmacology, as it is postulated that the separation of G protein signaling (associated with analgesia) from β-arrestin signaling (linked to certain adverse effects) could lead to safer therapeutics.

The signaling pathway for MOP and NOP receptor activation is depicted below:

A summary of the in vitro functional activity of BPR1M97 is provided in the following table.

| Assay | Receptor | Result |

| cAMP Production | MOP | Full Agonist |

| β-Arrestin Recruitment | MOP | Agonist |

| cAMP Production | NOP | Agonist |

| β-Arrestin Recruitment | NOP | Weak Partial Agonist / Biased Agonist |

| Table 2: In Vitro Functional Profile of BPR1M97. |

In Vivo Pharmacological Profile

The antinociceptive and safety profile of BPR1M97 has been evaluated in various preclinical animal models.

Antinociceptive Efficacy

BPR1M97 has demonstrated potent antinociceptive effects in models of acute thermal pain. Subcutaneous administration of BPR1M97 produced a dose-dependent increase in pain threshold.

| Animal Model | Pain Type | ED₅₀ (mg/kg, s.c.) |

| Mouse Tail-Flick Test | Acute Thermal | 0.127 |

| Table 3: In Vivo Antinociceptive Potency of BPR1M97. |

Furthermore, in a murine model of cancer pain, a 1.8 mg/kg subcutaneous dose of BPR1M97 demonstrated effective antinociception.

Safety and Tolerability Profile

A key aspect of the pharmacological profile of BPR1M97 is its improved safety and tolerability compared to morphine.

-

Respiratory Depression: Unlike morphine, BPR1M97 caused significantly less respiratory depression in animal models.

-

Cardiovascular Effects: BPR1M97 exhibited a more favorable cardiovascular profile with less impact on heart function compared to morphine.

-

Gastrointestinal Dysfunction: BPR1M97 induced less gastrointestinal transit inhibition, a common and debilitating side effect of traditional opioids.

-

Withdrawal and Dependence: Animals treated with BPR1M97 showed reduced withdrawal symptoms upon challenge with an opioid antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity of BPR1M97 for MOP and NOP receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human MOP or NOP receptors are prepared.

-

Assay Buffer: A suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A specific radioligand for each receptor (e.g., [³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) is used at a concentration near its Kd.

-

Incubation: Membranes, radioligand, and varying concentrations of BPR1M97 are incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: Radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional agonism of BPR1M97 at Gαi/o-coupled receptors.

Methodology:

-

Cell Culture: Cells expressing MOP or NOP receptors are cultured.

-

Stimulation: Cells are pre-treated with varying concentrations of BPR1M97 followed by stimulation with forskolin to induce cAMP production.

-

Lysis: Cells are lysed to release intracellular cAMP.

-

Detection: cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, AlphaScreen).

-

Data Analysis: EC₅₀ values are determined from the concentration-response curves.

The workflow for a typical cAMP inhibition assay is illustrated below:

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to MOP and NOP receptors upon agonist stimulation.

Methodology:

-

Cell Line: A cell line engineered to express the receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag) is used.

-

Compound Addition: Cells are treated with varying concentrations of BPR1M97.

-

Signal Detection: The recruitment of β-arrestin is quantified by measuring the reporter signal (e.g., chemiluminescence, fluorescence).

-

Data Analysis: EC₅₀ values and Emax are determined from the concentration-response curves to assess agonist potency and efficacy for β-arrestin recruitment.

In Vivo Tail-Flick Test

Objective: To evaluate the antinociceptive effect of BPR1M97 in a model of acute thermal pain.

Methodology:

-

Animals: Male ICR mice are typically used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Baseline Measurement: The baseline tail-flick latency in response to a radiant heat source is determined.

-

Drug Administration: BPR1M97 or vehicle is administered subcutaneously.

-

Post-treatment Measurement: Tail-flick latencies are measured at various time points after drug administration.

-

Data Analysis: The maximum possible effect (%MPE) is calculated, and the ED₅₀ is determined from the dose-response curve.

The logical relationship for assessing in vivo analgesia is outlined below:

Conclusion

BPR1M97 represents a promising step forward in the development of novel analgesics. Its dual MOP/NOP receptor agonism, coupled with a G protein bias at the NOP receptor, provides a unique pharmacological profile that translates to potent antinociceptive efficacy with an improved safety and tolerability profile in preclinical models. The data presented in this technical guide underscore the potential of BPR1M97 as a lead compound for the development of a new generation of pain therapeutics. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate its clinical potential.

References

BPR1M97: A Technical Guide to G Protein-Biased Agonism at the Nociceptin/Orphanin FQ Peptide (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that exhibits a dual agonist profile at the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] While it acts as a full agonist at the MOP receptor, its pharmacological characteristic at the NOP receptor is of significant interest to the scientific community due to its pronounced G protein bias.[1][2] This technical guide provides an in-depth analysis of BPR1M97's mechanism of action, focusing on its G protein-biased agonism at the NOP receptor. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems.[2] Its activation by the endogenous ligand nociceptin/orphanin FQ (N/OFQ) modulates a variety of physiological processes, including pain, anxiety, and locomotion. Traditionally, GPCR signaling has been understood to proceed through G protein-dependent pathways. However, it is now well-established that GPCRs can also signal through β-arrestin-mediated pathways, which are often associated with receptor desensitization, internalization, and the activation of distinct downstream effectors.

The concept of "biased agonism" or "functional selectivity" describes the ability of certain ligands to preferentially activate one signaling pathway over another at the same receptor. BPR1M97 exemplifies this phenomenon at the NOP receptor, where it potently activates G protein signaling with minimal to no recruitment of β-arrestin-2.[3] This G protein bias is a highly sought-after characteristic in drug design, as it holds the potential to develop therapeutics with improved efficacy and reduced side effects. For instance, in the context of opioid receptors, G protein signaling is primarily associated with analgesia, while β-arrestin recruitment has been linked to adverse effects such as respiratory depression and tolerance.

Quantitative Pharmacological Data

The pharmacological profile of BPR1M97 has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at the MOP and NOP receptors.

Table 1: Receptor Binding Affinity of BPR1M97

| Receptor | Ligand | Kᵢ (nM) |

| MOP | BPR1M97 | 1.8 |

| NOP | BPR1M97 | 4.2 |

Table 2: Functional Activity of BPR1M97 at the NOP Receptor

| Assay | Ligand | EC₅₀ (nM) | Eₘₐₓ (% of N/OFQ) |

| cAMP Inhibition | N/OFQ | Data not explicitly provided | 100% (Reference) |

| BPR1M97 | > N/OFQ | ~100% | |

| β-arrestin-2 Recruitment | N/OFQ | Data not explicitly provided | 100% (Reference) |

| BPR1M97 | Not determinable | ~0% |

Note: The primary literature states that BPR1M97's potency in the cAMP assay was lower than that of the endogenous ligand N/OFQ, and that it failed to trigger β-arrestin-2 recruitment.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways of the NOP receptor and highlights the G protein-biased mechanism of BPR1M97.

Experimental Workflow for Quantifying Biased Agonism

The workflow for determining the G protein bias of a compound like BPR1M97 involves parallel assessment of its activity in G protein-dependent and β-arrestin-dependent signaling assays.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the G protein-biased agonism of BPR1M97 at the NOP receptor.

cAMP Inhibition Assay (G Protein Activation)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), which is a downstream effect of activating the Gαi/o protein coupled to the NOP receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of BPR1M97 for G protein pathway activation.

Materials:

-

CHO-K1 cells stably expressing the human NOP receptor (CHO-K1-NOP).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Forskolin.

-

Test compound (BPR1M97) and reference agonist (N/OFQ).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).

-

384-well microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture CHO-K1-NOP cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 384-well microplates at a predetermined optimal density. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of BPR1M97 and the reference agonist N/OFQ in assay buffer.

-

Assay Protocol: a. Remove the culture medium from the wells. b. Add the diluted compounds to the respective wells. c. Stimulate the cells with a concentration of forskolin known to induce a submaximal level of cAMP production (this is necessary to observe inhibition). d. Incubate for a specified period (e.g., 30 minutes) at 37°C. e. Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: a. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. b. Convert the raw data to cAMP concentrations using a standard curve. c. Normalize the data, with the response to forskolin alone representing 0% inhibition and the maximal inhibition by the reference agonist representing 100%. d. Plot the percent inhibition against the log concentration of the agonist. e. Fit the data using a non-linear regression model (three-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.

β-arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated NOP receptor, a key step in the β-arrestin signaling pathway. The DiscoverX PathHunter assay is a common method for this purpose.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of BPR1M97 for β-arrestin-2 recruitment.

Materials:

-

Cells engineered for the β-arrestin recruitment assay (e.g., CHO-K1 cells co-expressing the NOP receptor fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor tag).

-

AssayComplete™ Cell Plating Reagent.

-

Test compound (BPR1M97) and reference agonist (N/OFQ).

-

PathHunter Detection Reagents.

-

384-well white, solid-bottom microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in 384-well plates using the AssayComplete™ Cell Plating Reagent.

-

Compound Preparation: Prepare serial dilutions of BPR1M97 and the reference agonist N/OFQ in assay buffer.

-

Agonist Treatment: Add the diluted compounds to the appropriate wells.

-

Incubation: Incubate the plates for 90 minutes at 37°C.

-

Detection: a. Prepare the PathHunter Detection Reagent solution according to the manufacturer's protocol. b. Add the detection reagent to each well. c. Incubate for 60 minutes at room temperature, protected from light.

-

Data Analysis: a. Measure the chemiluminescent signal using a luminometer. b. Normalize the data, with the signal from untreated cells as baseline and the maximal response from the reference agonist as 100%. c. Plot the percentage of maximal response against the log concentration of the agonist. d. Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values. For BPR1M97, a negligible response is expected, resulting in an Eₘₐₓ of approximately 0%.

Conclusion

BPR1M97 is a compelling pharmacological tool and a potential therapeutic lead due to its unique G protein-biased agonism at the NOP receptor. By selectively activating the G protein pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin-2, BPR1M97 may offer a safer alternative to conventional opioids. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the properties of BPR1M97 and other biased agonists. This targeted approach to receptor modulation represents a promising strategy in modern drug discovery, aiming to maximize therapeutic benefits while minimizing adverse effects.

References

The Discovery and Development of BPR1M97: A Novel Dual MOP/NOP Receptor Agonist for Pain Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The management of moderate to severe pain continues to be a significant clinical challenge. While traditional opioids, primarily acting on the mu-opioid receptor (MOP), are potent analgesics, their use is hampered by a range of severe side effects, including respiratory depression, constipation, tolerance, and addiction.[1][2] This has spurred the search for novel analgesics with improved safety profiles. One promising strategy is the development of compounds that co-target the MOP receptor and the nociceptin/orphanin FQ (NOP) peptide receptor. The NOP receptor system is known to modulate pain and the side effects of MOP agonists.[3][4]

BPR1M97 has emerged from this research as a novel, small molecule dual agonist of the MOP and NOP receptors.[1] Identified through high-throughput screening, BPR1M97 has demonstrated potent antinociceptive effects in various preclinical models, coupled with a significantly better safety profile compared to morphine. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BPR1M97.

Mechanism of Action

BPR1M97 is a dual-acting agonist at the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor. Its unique pharmacological profile is characterized by:

-

Full Agonism at the MOP Receptor: BPR1M97 fully activates the MOP receptor, which is the primary mechanism for its potent analgesic effects.

-

G Protein-Biased Agonism at the NOP Receptor: At the NOP receptor, BPR1M97 preferentially activates the G protein signaling pathway over the β-arrestin pathway. This biased agonism is thought to contribute to its improved side-effect profile, as β-arrestin recruitment is implicated in some of the adverse effects of opioid signaling.

This dual mechanism of action allows BPR1M97 to produce strong analgesia while potentially mitigating the undesirable effects associated with conventional MOP agonists.

Data Presentation

In Vitro Pharmacological Profile

The following table summarizes the in vitro binding affinity and functional activity of BPR1M97 at the MOP and NOP receptors.

| Parameter | MOP Receptor | NOP Receptor | Reference |

| Binding Affinity (Ki) | 1.8 nM | 4.2 nM | |

| cAMP Production Assay | Full Agonist | G Protein-Biased Agonist | |

| β-Arrestin Recruitment Assay | Full Agonist Properties | G Protein-Biased Agonist | |

| Receptor Internalization Assay | Full Agonist Properties | G Protein-Biased Agonist | |

| Membrane Potential Assay | Full Agonist Properties | G Protein-Biased Agonist |

In Vivo Efficacy and Side-Effect Profile

The preclinical in vivo studies have demonstrated the potent antinociceptive effects and improved safety of BPR1M97 compared to morphine.

| In Vivo Model | BPR1M97 | Morphine | Key Findings | Reference |

| Tail-Flick Test | Potent antinociceptive effect | Potent antinociceptive effect | BPR1M97 demonstrates significant analgesic activity. | |

| Cancer-Induced Pain | Better analgesia | Standard analgesia | BPR1M97 shows superior efficacy in a model of chronic pain. | |

| Respiratory Function | Less respiratory dysfunction | Significant respiratory depression | BPR1M97 has a wider therapeutic window regarding respiratory safety. | |

| Cardiovascular Function | Less cardiovascular dysfunction | Cardiovascular side effects | BPR1M97 exhibits a more favorable cardiovascular profile. | |

| Gastrointestinal Transit | Less gastrointestinal dysfunction | Significant constipation | BPR1M97 shows reduced propensity to cause constipation. | |

| Locomotor Activity | Decreased global activity | Variable effects | BPR1M97 affects locomotor activity. | |

| Withdrawal Symptoms | Less withdrawal jumping | Significant withdrawal symptoms | BPR1M97 may have a lower dependence liability. |

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of BPR1M97.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of BPR1M97 for the MOP and NOP receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells stably expressing either the human MOP or NOP receptor.

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) and varying concentrations of BPR1M97.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

2. cAMP Production Assay

-

Objective: To assess the functional activity of BPR1M97 on G protein-coupled adenylyl cyclase signaling.

-

Methodology:

-

Culture cells expressing the MOP or NOP receptor in a suitable medium.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Treat the cells with varying concentrations of BPR1M97.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen).

-

Generate dose-response curves and calculate EC50 and Emax values.

-

3. β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the MOP and NOP receptors upon agonist stimulation.

-

Methodology:

-

Use a cell line stably co-expressing the receptor of interest fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Plate the cells in a microplate.

-

Add varying concentrations of BPR1M97 to the wells.

-

Incubate to allow for receptor activation and β-arrestin recruitment, leading to enzyme fragment complementation.

-

Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Generate dose-response curves to determine agonist potency and efficacy for β-arrestin recruitment.

-

In Vivo Assays

1. Tail-Flick Test

-

Objective: To evaluate the antinociceptive effect of BPR1M97 against an acute thermal stimulus.

-

Methodology:

-

Acclimate the animals (mice or rats) to the testing environment and restraining device.

-

Administer BPR1M97 or vehicle via the desired route (e.g., subcutaneous).

-

At a predetermined time after dosing, focus a beam of radiant heat onto the ventral surface of the animal's tail.

-

Record the latency for the animal to flick its tail away from the heat source.

-

A cut-off time is used to prevent tissue damage.

-

Calculate the percentage of the maximum possible effect (%MPE).

-

2. Murine Cancer Pain Model

-

Objective: To assess the efficacy of BPR1M97 in a model of chronic cancer-related pain.

-

Methodology:

-

Induce a bone tumor by injecting carcinoma cells (e.g., MRMT-1) into the intramedullary cavity of the tibia of the animal.

-

Monitor the animals for the development of pain-related behaviors, such as mechanical allodynia (measured with von Frey filaments) and thermal hyperalgesia.

-

Once pain behaviors are established, administer BPR1M97 or morphine.

-

Assess the reversal of pain behaviors at various time points after drug administration.

-

3. Respiratory Function Assessment

-

Objective: To evaluate the effect of BPR1M97 on respiratory function.

-

Methodology:

-

Place the animal in a whole-body plethysmography chamber.

-

Allow the animal to acclimate to the chamber.

-

Record baseline respiratory parameters (respiratory rate, tidal volume).

-

Administer BPR1M97 or morphine.

-

Continuously monitor and record the respiratory parameters for a set period.

-

Analyze the data for any significant depression in respiratory function.

-

Mandatory Visualizations

Caption: Signaling pathway of BPR1M97 at MOP and NOP receptors.

Caption: Experimental workflow for the development of BPR1M97.

References

- 1. researchgate.net [researchgate.net]

- 2. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

BPR1M997: A Technical Overview of its Binding Affinity for Mu-Opioid and Nociceptin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of BPR1M97, a novel compound with dual agonist activity at both the mu-opioid (MOP) and nociceptin (NOP) receptors. Understanding the binding affinity and functional profile of BPR1M97 at these two receptors is crucial for elucidating its mechanism of action and its potential as a safer and more effective analgesic.

Core Findings: Binding Affinity of BPR1M97

BPR1M97 exhibits high-affinity binding to both the human mu-opioid and nociceptin receptors. Quantitative analysis from radioligand binding assays has determined the inhibition constants (Ki) for BPR1M97, which are summarized in the table below. For comparative purposes, the binding affinities of the standard opioid agonist morphine and the endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), are also included.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| BPR1M97 | Mu-Opioid (MOP) | 1.8 [1][2] |

| Nociceptin (NOP) | 4.2 [1][2] | |

| Morphine | Mu-Opioid (MOP) | 8 |

| Nociceptin (NOP) | > 1000 | |

| Nociceptin/Orphanin FQ | Nociceptin (NOP) | 0.3 |

Note: Data for morphine and N/OFQ are derived from the primary literature for comparative context.

Experimental Protocols: Radioligand Binding Assays

The following are detailed methodologies representative of the key experiments used to determine the binding affinity of compounds like BPR1M97. While the full experimental details from the primary study on BPR1M97 were not accessible, these protocols outline the standard procedures for competitive radioligand binding assays for the mu-opioid and nociceptin receptors.

Mu-Opioid Receptor (MOP) Binding Assay

This assay determines the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: BPR1M97 at various concentrations.

Procedure:

-

Membrane Preparation: The cell membranes are thawed and resuspended in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay Buffer.

-

Test compound (BPR1M97) at varying concentrations or buffer for total binding, or naloxone for non-specific binding.

-

[³H]diprenorphine at a final concentration of approximately 1 nM.

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation: The plate is incubated for 60 minutes at 25°C with gentle agitation.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI). The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Nociceptin Receptor (NOP) Binding Assay

This assay quantifies the affinity of a test compound for the nociceptin receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human nociceptin receptor.

-

Radioligand: [³H]nociceptin.

-

Non-specific Binding Control: Unlabeled nociceptin/orphanin FQ (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/ml bovine serum albumin (BSA).

-

Test Compound: BPR1M97 at various concentrations.

Procedure:

-

Membrane Preparation: The cell membranes are thawed and resuspended in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay Buffer.

-

Test compound (BPR1M97) at varying concentrations or buffer for total binding, or unlabeled N/OFQ for non-specific binding.

-

[³H]nociceptin at a final concentration of approximately 0.5 nM.

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation: The plate is incubated for 60 minutes at 25°C with gentle agitation.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% PEI. The filters are then washed multiple times with ice-cold assay buffer.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 and Ki values are determined as described for the MOP receptor binding assay.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

References

In-Depth Technical Guide: Cellular Signaling Pathways Activated by BPR1M97

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has demonstrated potent antinociceptive effects in various pain models with a significantly safer profile than traditional opioids like morphine, exhibiting fewer adverse effects such as respiratory depression, cardiovascular and gastrointestinal dysfunction, and reduced withdrawal symptoms.[1][3] The unique pharmacological profile of BPR1M97 stems from its distinct actions on its target receptors: it acts as a full agonist at the MOP receptor while functioning as a G protein-biased agonist at the NOP receptor. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by BPR1M97, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Mechanisms of BPR1M97

BPR1M97's therapeutic potential lies in its simultaneous and differential activation of MOP and NOP receptors.

Mu-Opioid Peptide (MOP) Receptor Pathway Activation

As a full agonist at the MOP receptor, BPR1M97 is believed to activate the classical G protein-dependent signaling cascade. MOP receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). Upon activation by an agonist like BPR1M97, the Gαi/o subunit dissociates from the Gβγ subunit. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to analgesia.

Beyond the canonical pathway, MOP receptor activation can also trigger non-G protein-dependent signaling, including pathways involving β-arrestin recruitment. Furthermore, research has shown that MOP receptor agonists can stimulate a phosphoinositide 3-kinase (PI3K)-dependent signaling cascade, leading to the activation of Akt, p70 S6 kinase, and the repressors of mRNA translation, 4E-BP1 and 4E-BP2, which are implicated in cell survival and translational control. A noncanonical pathway for the µ-opioid receptor has also been described where, under prolonged treatment, Src kinase is recruited and phosphorylates the receptor, converting it into an entity that can recruit Grb/SOS/Ras and Raf-1.

Nociceptin/Orphanin FQ (NOP) Receptor Pathway Activation

At the NOP receptor, BPR1M97 acts as a G protein-biased agonist. This biased agonism is a key feature that likely contributes to its improved side-effect profile. NOP receptors also couple to Gαi/o proteins. Activation of NOP receptors leads to the inhibition of adenylyl cyclase, an increase in K+ conductance, and an inhibition of Ca2+ conductance. The G protein-biased nature of BPR1M97 at the NOP receptor suggests that it preferentially activates these G protein-mediated pathways over other potential signaling cascades, such as the β-arrestin pathway. The simultaneous activation of NOP and MOP receptors is thought to produce synergistic analgesic effects while mitigating some of the adverse effects associated with classical opioids.

Quantitative Data on BPR1M97 Activity

The following table summarizes the key quantitative parameters defining the interaction of BPR1M97 with MOP and NOP receptors.

| Parameter | MOP Receptor | NOP Receptor | Reference |

| Binding Affinity (Ki) | 1.8 nM | 4.2 nM |

Further in vitro functional data such as EC50 and Emax values for cAMP inhibition and β-arrestin recruitment would be necessary for a complete quantitative profile.

Visualizing the Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by BPR1M97 at the MOP and NOP receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The characterization of BPR1M97 involved several key in vitro and in vivo assays.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of BPR1M97 for MOP and NOP receptors.

-

General Protocol:

-

Prepare cell membrane homogenates from cells stably expressing either human MOP or NOP receptors.

-

Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOP, [³H]-nociceptin for NOP) and varying concentrations of the unlabeled competitor, BPR1M97.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of BPR1M97 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

-

-

cAMP Production Assay:

-

Objective: To measure the functional effect of BPR1M97 on adenylyl cyclase activity.

-

General Protocol:

-

Culture cells expressing MOP or NOP receptors.

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Add varying concentrations of BPR1M97 to the cells and incubate.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA-based).

-

Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.

-

-

-

β-Arrestin Recruitment Assay:

-

Objective: To assess the potential of BPR1M97 to induce β-arrestin-2 recruitment to MOP and NOP receptors, a key step in receptor desensitization and an indicator of biased agonism.

-

General Protocol:

-

Use a cell line co-expressing the target receptor (MOP or NOP) fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to a complementary fragment.

-

Upon agonist stimulation, if β-arrestin-2 is recruited to the receptor, the two protein fragments come into proximity, forming an active enzyme.

-

Add a chemiluminescent substrate for the enzyme and measure the light output.

-

Generate concentration-response curves to determine the EC50 and Emax for β-arrestin-2 recruitment.

-

-

In Vivo Assays

BPR1M97's antinociceptive properties and side-effect profile were evaluated using a battery of animal models.

-

Tail-Flick and Tail-Clip Tests: Acute thermal and mechanical pain models to assess analgesic efficacy.

-

Acetone Drop and von Frey Hair Tests: Models for cold and mechanical allodynia, respectively, often in the context of inflammatory or neuropathic pain.

-

Charcoal Meal and Glass Bead Tests: Measures of gastrointestinal transit to assess constipation, a common opioid side effect.

-

Lung and Heart Functional Tests: To evaluate respiratory and cardiovascular depression.

-

Locomotor Activity and Conditioned Place Preference (CPP) Tests: To assess sedative effects and abuse potential.

-

Naloxone Precipitation Test: To measure the severity of withdrawal symptoms.

The following diagram outlines a general workflow for the preclinical evaluation of a compound like BPR1M97.

Conclusion and Future Directions

BPR1M97 represents a significant advancement in the quest for safer and more effective analgesics. Its dual agonism at MOP and NOP receptors, particularly its G protein bias at the NOP receptor, provides a compelling mechanism for its potent antinociceptive effects and favorable side-effect profile. The signaling pathways activated by BPR1M97, primarily the G protein-mediated inhibition of adenylyl cyclase and modulation of ion channels, are central to its therapeutic action.

Future research should focus on obtaining a more granular understanding of the downstream effectors of BPR1M97-mediated signaling. Investigating the specific contributions of the PI3K/Akt pathway to its long-term effects and further elucidating the molecular determinants of its G protein bias at the NOP receptor will be crucial. Such studies will not only deepen our understanding of BPR1M97 but also pave the way for the rational design of next-generation analgesics with even greater precision and safety. The development of bifunctional NOP/MOP ligands is a promising strategy for creating potent analgesics with reduced abuse liability.

References

BPR1M97: A Technical Guide to a Novel Dual Mu-Opioid/Nociceptin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPR1M97, a novel small molecule identified as a potent dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) peptide receptor. BPR1M97 has demonstrated significant potential as a powerful analgesic with a superior safety profile compared to traditional opioids like morphine. This document outlines the pharmacological characteristics, signaling pathways, and detailed experimental methodologies used to characterize this compound.

Core Pharmacological Profile

BPR1M97 distinguishes itself by its dual agonism, exhibiting high affinity for both MOP and NOP receptors. It functions as a full agonist at the MOP receptor, crucial for its analgesic effects. Concurrently, it acts as a G protein-biased agonist at the NOP receptor.[1][2] This biased agonism is hypothesized to contribute to its reduced side-effect profile, as the NOP receptor system is implicated in mitigating some of the adverse effects associated with MOP receptor activation, such as respiratory depression and reward-seeking behavior.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BPR1M97's activity at both MOP and NOP receptors, providing a comparative view of its potency and efficacy in various signaling pathways.

Table 1: Receptor Binding Affinity of BPR1M97

| Receptor | Ki (nM) |

| Mu-Opioid (MOP) | 1.8[3][4] |

| Nociceptin (NOP) | 4.2[3] |

Table 2: In Vitro Functional Activity of BPR1M97

| Assay | Receptor | Parameter | Value | Efficacy |

| cAMP Inhibition | MOP | EC50 | Data not available | Full Agonist |

| NOP | EC50 | Data not available | G-Protein Biased Agonist | |

| β-Arrestin Recruitment | MOP | EC50 | Data not available | Partial Agonist |

| NOP | EC50 | Data not available | Data not available |

Note: Specific EC50 and Emax values from the primary literature are not publicly available at this time. The qualitative descriptions of agonist activity are based on published findings.

Table 3: In Vivo Antinociceptive Efficacy of BPR1M97

| Animal Model | Pain Type | Route of Administration | ED50 |

| Murine Model | Cancer Pain | Subcutaneous (s.c.) | 1.8 mg/kg |

Signaling Pathways

BPR1M97 modulates two distinct G protein-coupled receptor (GPCR) signaling cascades. At the MOP receptor, it triggers the canonical Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This pathway is primarily responsible for the analgesic effects of opioids. BPR1M97 also induces β-arrestin recruitment, albeit as a partial agonist. At the NOP receptor, BPR1M97 demonstrates G protein bias, preferentially activating the Gαi/o pathway with minimal engagement of the β-arrestin pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BPR1M97 are provided below. These protocols are based on standard industry practices and technologies mentioned in the context of BPR1M97 research.

In Vitro Functional Assays

1. cAMP Inhibition Assay (HTRF-based)

This assay quantifies the ability of BPR1M97 to inhibit adenylyl cyclase activity through Gαi/o-coupled receptors, leading to a decrease in intracellular cAMP levels.

-

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP results in a low HTRF signal.

-

Cell Lines: HEK293 or CHO cells stably expressing human MOP or NOP receptors.

-

Procedure:

-

Cell Preparation: Cells are cultured to 80-90% confluency and harvested.

-

Assay Plating: Dispense cell suspension into a 384-well white plate.

-

Compound Addition: Add serial dilutions of BPR1M97 or a reference agonist.

-

Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase, thereby inducing cAMP production.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Detection: Add HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Reading: Incubate for 60 minutes at room temperature, protected from light, and read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

-

Data Analysis: The HTRF ratio (665/620) is calculated and used to determine the concentration of cAMP from a standard curve. Dose-response curves are generated to calculate EC50 values.

2. β-Arrestin Recruitment Assay (PathHunter®-based)

This assay measures the recruitment of β-arrestin to the activated MOP or NOP receptor.

-

Principle: An enzyme fragment complementation (EFC) assay. The receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Cell Lines: U2OS or CHO-K1 cells engineered to co-express the tagged receptor and β-arrestin.

-

Procedure:

-

Cell Plating: Plate cells in a 384-well white plate and incubate overnight.

-

Compound Addition: Add serial dilutions of BPR1M97 or a reference agonist.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add PathHunter® detection reagents.

-

Reading: Incubate for 60 minutes at room temperature and read the chemiluminescent signal using a plate luminometer.

-

-

Data Analysis: Dose-response curves are plotted from the relative luminescence units (RLU) to determine EC50 and Emax values.

References

- 1. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BPR1M97 | MOP/NOP agonist | Probechem Biochemicals [probechem.com]

The Role of BPR1M97 in Modulating Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles compared to traditional opioids. BPR1M97, a novel small molecule, has emerged as a promising candidate. It acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] Preclinical studies have demonstrated that BPR1M97 exhibits potent antinociceptive effects across various pain models, potentially with a reduced liability for the severe side effects associated with conventional opioids, such as respiratory depression, constipation, tolerance, and dependence.[1][4] This technical guide provides an in-depth overview of the pharmacology of BPR1M97, focusing on its mechanism of action in modulating pain pathways, a summary of key preclinical data, and detailed experimental methodologies.

Introduction: The Promise of Dual MOP/NOP Receptor Agonism

Traditional opioid analgesics, such as morphine, primarily exert their effects through the activation of the MOP receptor. While highly effective for pain relief, this mechanism is also responsible for their significant adverse effects. The NOP receptor, a non-classical member of the opioid receptor family, has been identified as a key player in pain modulation. Activation of the NOP receptor can produce analgesia, particularly in chronic pain states, and importantly, may counteract some of the undesirable effects of MOP receptor activation.

BPR1M97 capitalizes on this dual pharmacology, acting as a full agonist at the MOP receptor and a G-protein biased agonist at the NOP receptor. This unique profile suggests that BPR1M97 may offer the potent pain relief of a MOP agonist while the simultaneous activation of the NOP receptor could mitigate the development of tolerance, dependence, and other adverse effects.

Mechanism of Action: Modulating Pain Signaling Pathways

BPR1M97's analgesic effects stem from its interaction with two key G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems: the MOP and NOP receptors.

MOP Receptor Full Agonism

As a full agonist at the MOP receptor, BPR1M97 mimics the action of endogenous opioids and traditional opioid analgesics. Upon binding, it activates the Gαi/o subunit of the associated G-protein, leading to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.

NOP Receptor G-Protein Biased Agonism

At the NOP receptor, BPR1M97 acts as a G-protein biased agonist. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The G-protein-mediated signaling of the NOP receptor also contributes to analgesia, while the reduced recruitment of β-arrestin is hypothesized to be associated with a lower incidence of receptor desensitization, tolerance, and other adverse effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for BPR1M97 from preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| Mu-Opioid (MOP) | 1.8 |

| Nociceptin (NOP) | 4.2 |

Table 2: In Vitro Functional Activity

| Assay | Receptor | BPR1M97 Activity |

| cAMP Production | MOP | Full Agonist |

| NOP | G-protein biased agonist | |

| β-Arrestin Recruitment | MOP | Full Agonist |

| NOP | Partial Agonist |

Table 3: In Vivo Antinociceptive Efficacy

| Pain Model | Species | BPR1M97 Administration | Key Finding |

| Tail-Flick Test | Mouse | Subcutaneous | Potent antinociceptive effect |

| Cancer-induced Pain | Mouse | Subcutaneous | Better analgesia than morphine |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are generalized procedures and may have been adapted in the specific studies of BPR1M97.

In Vitro Assays

This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP) following Gαi/o-coupled receptor activation.

Principle: Activation of MOP and NOP receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is quantified, typically using a competitive immunoassay format such as HTRF or ELISA.

Generalized Protocol:

-

Cell Culture: CHO or HEK293 cells stably expressing the human MOP or NOP receptor are cultured to 80-90% confluency.

-

Cell Plating: Cells are harvested and seeded into 384-well plates.

-

Compound Addition: Test compounds (e.g., BPR1M97) at various concentrations are added to the wells.

-

Stimulation: Cells are stimulated with forskolin to induce cAMP production.

-

Lysis and Detection: After incubation, cells are lysed, and cAMP levels are measured using a commercial HTRF or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 and Emax values.

This assay measures the recruitment of β-arrestin to the activated GPCR.

Principle: Upon agonist binding and subsequent phosphorylation of the receptor by GRKs, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be quantified using various technologies, such as enzyme fragment complementation (e.g., PathHunter) or BRET.

Generalized Protocol:

-

Cell Culture: U2OS or CHO-K1 cells stably co-expressing the tagged receptor (MOP or NOP) and a tagged β-arrestin are cultured.

-

Cell Plating: Cells are seeded into 384-well plates.

-

Compound Addition: Test compounds are added to the wells.

-

Incubation: Plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate is added that generates a luminescent or fluorescent signal upon the interaction of the tagged receptor and β-arrestin.

-

Data Analysis: The signal is measured, and concentration-response curves are generated to determine EC50 and Emax values.

In Vivo Assays

This is a test of thermal nociception to assess the analgesic effects of a compound.

Principle: A noxious thermal stimulus is applied to the animal's tail, and the latency to a reflexive flick of the tail is measured. An increase in the tail-flick latency indicates an analgesic effect.

Generalized Protocol:

-

Animal Acclimation: Mice or rats are acclimated to the testing apparatus.

-

Baseline Measurement: The baseline tail-flick latency is determined before drug administration.

-

Drug Administration: The test compound (e.g., BPR1M97) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

-

Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis: The results are often expressed as the maximum possible effect (%MPE) to normalize the data.

This test is used to assess mechanical allodynia, which is a painful response to a normally non-painful stimulus.

Principle: Calibrated von Frey filaments are applied to the plantar surface of the animal's paw to determine the mechanical withdrawal threshold. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Generalized Protocol:

-

Animal Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

Baseline Measurement: The baseline paw withdrawal threshold is determined using the up-down method with a series of von Frey filaments.

-

Drug Administration: The test compound or vehicle is administered.

-

Post-treatment Measurement: The paw withdrawal threshold is reassessed at different time points after drug administration.

-

Data Analysis: The change in withdrawal threshold is calculated to determine the anti-allodynic effect of the compound.

This test is used to evaluate the effect of a compound on gastrointestinal transit.

Principle: Opioids are known to cause constipation by inhibiting gastrointestinal motility. This test measures the distance a charcoal meal travels through the small intestine in a given time. A decrease in the distance traveled indicates an inhibitory effect on gastrointestinal transit.

Generalized Protocol:

-

Animal Fasting: Animals are fasted for a specific period (e.g., 6-18 hours) with free access to water.

-

Drug Administration: The test compound or vehicle is administered.

-

Charcoal Meal Administration: After a set time, a suspension of charcoal in a vehicle (e.g., gum acacia) is administered orally.

-

Dissection: After a further set time, the animals are euthanized, and the small intestine is carefully removed.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Conclusion and Future Directions

BPR1M97 represents a promising step forward in the development of safer and more effective analgesics. Its dual MOP/NOP receptor agonism, with a G-protein bias at the NOP receptor, provides a strong rationale for its potential to dissociate potent pain relief from the severe side effects of traditional opioids. The preclinical data to date are encouraging, demonstrating robust antinociceptive efficacy with an improved safety profile in animal models.

Further research is warranted to fully elucidate the long-term effects of BPR1M97, including a more comprehensive assessment of its abuse liability and the development of tolerance. While no clinical trials for BPR1M97 have been reported, the clinical development of other dual MOP/NOP agonists, such as cebranopadol, provides a positive outlook for this class of compounds. Continued investigation into the nuanced pharmacology of molecules like BPR1M97 will be crucial in the ongoing effort to combat the opioid crisis and provide better pain management solutions for patients.

References

- 1. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. A Safer Opioid Painkiller with Low Side-Effects ─NHRI has discovered a series of opioid receptor/nociception receptor dual agonists with fast and potent antinociception, fewer side-effects than morphine ─ – NHRI Communications [enews.nhri.edu.tw]

- 4. researchgate.net [researchgate.net]

BPR1M97: A Novel Dual Agonist with Potential for Safer Opioid Analgesia

Abstract

Traditional opioid analgesics, primarily acting through the mu-opioid receptor (MOP), are the cornerstone for managing moderate to severe pain. However, their clinical utility is significantly hampered by a high incidence of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[1][2][3] This whitepaper provides a comprehensive technical overview of BPR1M97, a novel small molecule that has demonstrated potent antinociceptive effects with a significantly improved safety profile in preclinical studies. BPR1M97 functions as a dual agonist, targeting both the MOP and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][4] This dual mechanism of action is believed to be key to its attenuated side effect profile, offering a promising new avenue in the development of safer and more effective pain therapeutics. This document details the in vitro and in vivo pharmacology of BPR1M97, presenting key quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction: The Unmet Need for Safer Opioids

The opioid crisis underscores the urgent need for potent analgesics devoid of the life-threatening and debilitating side effects of conventional opioids. Morphine and other MOP agonists exert their analgesic effects by activating G-protein signaling pathways that inhibit neuronal excitability. However, they also recruit β-arrestin-2, a signaling protein implicated in the development of respiratory depression and tolerance. The ideal next-generation analgesic would selectively activate the therapeutic G-protein pathways while minimizing or avoiding β-arrestin-2 recruitment. Furthermore, emerging research has highlighted the NOP receptor system as a promising target for modulating pain and mitigating the adverse effects of MOP agonism. Simultaneous activation of NOP and MOP receptors has been shown to produce synergistic analgesic effects with a reduction in typical opioid side effects.

BPR1M97 has been developed as a dual agonist for the MOP and NOP receptors. Preclinical evidence suggests that this compound offers robust analgesia with a wider therapeutic window compared to morphine, exhibiting less respiratory and gastrointestinal dysfunction, as well as reduced potential for tolerance and withdrawal.

In Vitro Pharmacology of BPR1M97

The initial characterization of BPR1M97 involved a series of in vitro assays to determine its binding affinity and functional activity at the MOP and NOP receptors.

Receptor Binding and Functional Activity

The binding affinity of BPR1M97 to the MOP and NOP receptors was determined using radioligand binding assays. The functional activity was assessed through various cell-based assays, including cyclic-adenosine monophosphate (cAMP) production, β-arrestin-2 recruitment, receptor internalization, and membrane potential assays.

| Parameter | MOP Receptor | NOP Receptor | Reference |

| Binding Affinity (Ki) | 1.8 nM | 4.2 nM | |

| Functional Profile | Full Agonist | G protein-biased Agonist |

Table 1: In Vitro Receptor Binding and Functional Profile of BPR1M97

Signaling Pathway

BPR1M97 demonstrates a distinct signaling profile at the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist, activating both G-protein and β-arrestin-2 mediated pathways. In contrast, at the NOP receptor, it functions as a G protein-biased agonist, preferentially activating the G-protein signaling cascade with weaker recruitment of β-arrestin-2. This biased agonism at the NOP receptor is hypothesized to contribute to the improved side effect profile of BPR1M97.

In Vivo Pharmacology and Reduced Side Effect Profile

A comprehensive series of in vivo studies in animal models has been conducted to evaluate the antinociceptive efficacy and side effect profile of BPR1M97 in comparison to morphine.

Antinociceptive Efficacy

BPR1M97 has demonstrated potent antinociceptive effects in various pain models, including thermal-stimulated pain, inflammatory-induced allodynia, and cancer-induced pain. Notably, it exhibited a faster onset of action and superior analgesia in a cancer pain model compared to morphine.

| Pain Model | BPR1M97 (ED50) | Morphine (ED50) | Reference |

| Thermal-Stimulated Pain (Tail-flick) | 127.1 ± 34.65 µg/kg | Not explicitly stated for direct comparison in the provided search results | |

| Cancer-Induced Pain | More potent than morphine | - |

Table 2: Antinociceptive Efficacy of BPR1M97 in Animal Models

Reduced Opioid Side Effects

A key finding from the preclinical studies is the significantly reduced incidence of typical opioid-related side effects with BPR1M97 administration compared to morphine.

| Side Effect | BPR1M97 | Morphine | Reference |

| Respiratory Dysfunction | Less than morphine | Standard opioid-induced respiratory depression | |

| Cardiovascular Dysfunction | Less than morphine | - | |

| Gastrointestinal Transit Inhibition (Constipation) | Less than morphine | Significant inhibition | |

| Antinociceptive Tolerance | Less than morphine | Development of tolerance | |

| Withdrawal Symptoms (Naloxone-precipitated jumping) | Less than morphine | Significant withdrawal symptoms | |

| Global Activity | Decreased | - |

Table 3: Comparative Side Effect Profile of BPR1M97 and Morphine

Experimental Protocols